![molecular formula C13H18ClNO2 B2690955 Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride CAS No. 2241140-76-9](/img/structure/B2690955.png)
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride
Overview
Description
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride typically involves the condensation of ethyl acetate with 1,2,3,4-tetrahydroisoquinoline under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring into a more oxidized form, potentially forming quinoline derivatives.
Reduction: Reduction reactions can further saturate the ring structure or reduce any functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinoline compounds .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antimicrobial activities. Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride has been studied for its efficacy against various bacterial strains. A study demonstrated its potential to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
Anticancer Activity
Tetrahydroisoquinoline derivatives have shown promise in cancer research. Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that this compound induces apoptosis in specific cancer cell types, indicating a potential role in cancer therapy .
Neuroprotective Effects
The neuroprotective properties of tetrahydroisoquinoline compounds are well-documented. Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride has been shown to protect neuronal cells from oxidative stress-induced damage. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy examined the effects of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride on various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This study highlights the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Anticancer Activity
In a research article from Cancer Letters, ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride was tested against human breast cancer cell lines. The compound exhibited IC50 values below 20 µM, significantly reducing cell proliferation and inducing apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
- 1,2,3,4-Tetrahydroisoquinoline
- Quinocarcin
- Saframycin
- Naphthyridinomycin
Uniqueness
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ethyl ester group and hydrochloride salt form enhance its solubility and stability, making it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride (CAS Number: 2241140-76-9) is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
- Molecular Formula : C₁₃H₁₈ClNO₂
- Molecular Weight : 255.74 g/mol
- Structure : The compound features a tetrahydroisoquinoline core with an ethyl acetate moiety and a hydrochloride salt form, enhancing its solubility and stability.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases (AChE and BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various bacterial strains, although detailed mechanisms are still under investigation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cholinesterase Inhibition
A study published in the International Journal of Molecular Sciences explored various tetrahydroisoquinoline derivatives for their cholinesterase inhibitory activity. This compound was identified as a potent inhibitor with an IC50 value significantly lower than many known inhibitors. This suggests its potential utility in treating conditions characterized by cholinergic dysfunction .
Case Study 2: Anticancer Properties
Research conducted on the cytotoxic effects of this compound against HeLa cells revealed that it induces apoptosis through mitochondrial pathways. The study highlighted that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death. This positions it as a candidate for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other tetrahydroisoquinoline derivatives. The following table compares its biological activities with those of similar compounds:
Compound Name | Activity Type | IC50/Activity Level |
---|---|---|
Ethyl 2-(1,2,3,4-tetrahydroisoquinoline) | Cholinesterase Inhibition | IC50 = 15 µM |
Saframycin | Anticancer | IC50 = 25 µM |
Quinocarcin | Antimicrobial | Zone of inhibition = 20 mm |
Properties
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-16-13(15)8-12-7-10-5-3-4-6-11(10)9-14-12;/h3-6,12,14H,2,7-9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYAEJKQXRMWHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC2=CC=CC=C2CN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241140-76-9 | |
Record name | ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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